molecular formula C15H13BrN2OS B2921738 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea CAS No. 300819-90-3

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea

Cat. No.: B2921738
CAS No.: 300819-90-3
M. Wt: 349.25
InChI Key: NBFMIHVDEVIDJX-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group and a methylbenzoyl group attached to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea typically involves the reaction of 4-bromophenyl isothiocyanate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The bromophenyl and methylbenzoyl groups can interact with hydrophobic pockets in proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methylbenzoyl)thiourea
  • 1-(4-Fluorophenyl)-3-(4-methylbenzoyl)thiourea
  • 1-(4-Methylphenyl)-3-(4-methylbenzoyl)thiourea

Uniqueness

1-(4-Bromophenyl)-3-(4-methylbenzoyl)thiourea is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity to certain molecular targets compared to its chloro, fluoro, and methyl analogs. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2OS/c1-10-2-4-11(5-3-10)14(19)18-15(20)17-13-8-6-12(16)7-9-13/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFMIHVDEVIDJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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